Tlr4-IN-C34: A Selective TLR4 Antagonist for Advanced Research
Tlr4-IN-C34: A Selective TLR4 Antagonist for Advanced Research
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Toll-like receptor 4 (TLR4) is a critical component of the innate immune system, recognizing lipopolysaccharide (LPS) from Gram-negative bacteria and initiating a potent inflammatory response. Dysregulation of TLR4 signaling is implicated in a multitude of inflammatory and autoimmune diseases. Tlr4-IN-C34 is a potent and selective small molecule antagonist of TLR4, offering a valuable tool for investigating the role of TLR4 in various pathological conditions and as a potential therapeutic lead. This technical guide provides a comprehensive overview of Tlr4-IN-C34, including its mechanism of action, chemical properties, and its effects on downstream signaling pathways. Detailed experimental protocols and a summary of its quantitative effects are presented to facilitate its application in research and drug development.
Introduction
Tlr4-IN-C34, also known as C34, is a 2-acetamidopyranoside that acts as a potent and selective antagonist of Toll-like receptor 4 (TLR4).[1] It has been shown to effectively block TLR4-mediated signaling both in vitro and in vivo, leading to a reduction in systemic inflammation.[1][2] Its mechanism of action involves direct binding to the hydrophobic internal pocket of the TLR4 co-receptor, myeloid differentiation factor 2 (MD-2), thereby preventing the activation of the TLR4 signaling cascade by lipopolysaccharide (LPS).[2][3] This targeted inhibition makes Tlr4-IN-C34 a highly specific tool for studying the physiological and pathological roles of TLR4.
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | [(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-propan-2-yloxyoxan-2-yl]methyl acetate | |
| Molecular Formula | C₁₇H₂₇NO₉ | |
| Molecular Weight | 389.40 g/mol | |
| CAS Number | 40592-88-9 | [1] |
| Appearance | White to off-white solid | [4] |
| Solubility | DMSO: ≥ 30 mg/mLWater: 1 mg/mL (warmed) | [2] |
Mechanism of Action and Signaling Pathway
Tlr4-IN-C34 exerts its antagonistic effect by competitively inhibiting the binding of LPS to the MD-2 co-receptor, which is essential for TLR4 dimerization and subsequent activation of downstream signaling pathways. This inhibition effectively blocks the activation of both the MyD88-dependent and TRIF-dependent pathways.
The MyD88-dependent pathway is the primary signaling cascade activated by TLR4, leading to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5][6] Tlr4-IN-C34 has been shown to suppress the phosphorylation of NF-κB p65 and IκBα, key steps in this pathway.[7]
The TRIF-dependent pathway , also known as the MyD88-independent pathway, leads to the activation of IRF3 and the production of type I interferons. While less explored in the context of Tlr4-IN-C34, its mechanism of action at the receptor level suggests it would also inhibit this pathway.
Furthermore, Tlr4-IN-C34 has been demonstrated to downregulate the NLRP3 inflammasome and reduce the generation of reactive oxygen species (ROS), both of which are important contributors to the inflammatory response.[5][8]
Quantitative Data Summary
The following table summarizes the quantitative effects of Tlr4-IN-C34 observed in various experimental models.
| Cell Line / Animal Model | Treatment | Effect | Reference |
| RAW 264.7 Macrophages | 100 µM Tlr4-IN-C34 + 10 ng/mL LPS | Significant reduction in NF-κB luciferase activity | [1] |
| IEC-6 Enterocytes | 10 µM Tlr4-IN-C34 + LPS | Significant reduction in TNF-α expression | [1] |
| BV2 Microglia | Tlr4-IN-C34 + LPS | Decreased levels of NO, TNF-α, IL-1β, IL-6, and MCP-1 | [5] |
| Mouse Model of Endotoxemia | 1 mg/kg Tlr4-IN-C34 (oral) + LPS | Significantly decreased serum IL-6 levels | [7] |
| Mouse Model of Necrotizing Enterocolitis (NEC) | 1 mg/kg Tlr4-IN-C34 (oral, daily) | Attenuated intestinal inflammation and preserved intestinal mucosa | [4] |
| Rat Model of Acute Kidney Injury (AKI) | Tlr4-IN-C34 injection | Decreased serum creatinine and renal tissue damage | [9] |
| Mouse Model of Osteoarthritis (OA) | Tlr4-IN-C34 | Inhibited catabolism of chondrocytes and suppressed pain response | [10] |
| Mouse Model of Ulcerative Colitis (UC) | Tlr4-IN-C34 | Alleviated UC by improving intestinal flora and reducing inflammation | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments involving Tlr4-IN-C34.
In Vitro Inhibition of NF-κB Activation (Luciferase Reporter Assay)
This protocol describes how to measure the inhibitory effect of Tlr4-IN-C34 on LPS-induced NF-κB activation in RAW 264.7 macrophage cells using a luciferase reporter gene.
Materials:
-
RAW 264.7 cells
-
Adenovirus expressing NF-κB-luciferase reporter gene
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Tlr4-IN-C34
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Luciferase Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Transduce the cells with an adenovirus expressing the NF-κB-luciferase reporter gene according to the manufacturer's instructions. Incubate for 24 hours.
-
Prepare a stock solution of Tlr4-IN-C34 in DMSO. Dilute the stock solution in DMEM to the desired final concentrations (e.g., 1, 10, 100 µM).
-
Pre-treat the cells with varying concentrations of Tlr4-IN-C34 for 30 minutes.
-
Stimulate the cells with LPS at a final concentration of 10 ng/mL. Include a vehicle control (DMSO) and a negative control (no LPS).
-
Incubate the plate for 6 hours at 37°C in a 5% CO₂ incubator.
-
Lyse the cells and measure the luciferase activity using a Luciferase Assay System and a luminometer according to the manufacturer's protocol.
-
Normalize the luciferase activity to the total protein concentration for each well.
Quantification of Cytokine mRNA Expression by qRT-PCR
This protocol details the measurement of Tlr4-IN-C34's effect on the mRNA expression of pro-inflammatory cytokines like TNF-α and IL-6 in LPS-stimulated cells.
Materials:
-
IEC-6 or RAW 264.7 cells
-
Tlr4-IN-C34
-
LPS
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat the cells with Tlr4-IN-C34 (e.g., 10 µM) for 30 minutes.
-
Stimulate the cells with LPS (10 ng/mL for RAW 264.7, 10 µg/mL for IEC-6) for 4-6 hours.
-
Isolate total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform quantitative real-time PCR using SYBR Green qPCR Master Mix and specific primers for TNF-α, IL-6, and GAPDH.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol outlines the detection of intracellular ROS levels in BV2 microglia cells following treatment with Tlr4-IN-C34 and LPS stimulation.
Materials:
-
BV2 cells
-
Tlr4-IN-C34
-
LPS
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
Phosphate Buffered Saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Seed BV2 cells in a black, clear-bottom 96-well plate at a density of 5 x 10⁴ cells/well and culture overnight.
-
Pre-treat the cells with the desired concentrations of Tlr4-IN-C34 for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Wash the cells twice with PBS.
-
Add 25 µM DCFH-DA to each well and incubate at 37°C for 30 minutes in the dark.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 528 nm using a fluorescence microplate reader.
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of Tlr4-IN-C34.
Conclusion
Tlr4-IN-C34 is a well-characterized, potent, and selective TLR4 antagonist with demonstrated anti-inflammatory properties across a range of in vitro and in vivo models. Its ability to specifically inhibit the TLR4 signaling pathway makes it an indispensable tool for researchers investigating the role of TLR4 in health and disease. This technical guide provides the foundational information and experimental protocols necessary for the effective utilization of Tlr4-IN-C34 in the laboratory, paving the way for further discoveries in the field of immunology and drug development.
References
- 1. 4.7. Measurement of Intracellular Reactive Oxygen Species (ROS) [bio-protocol.org]
- 2. sm.unife.it [sm.unife.it]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. assaygenie.com [assaygenie.com]
- 9. researchgate.net [researchgate.net]
- 10. TLR4-IN-C34 | TLR | TargetMol [targetmol.com]
